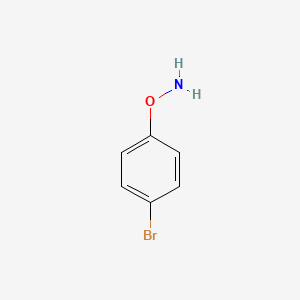

O-(4-bromophenyl)hydroxylamine

Description

O-(4-Bromophenyl)hydroxylamine (CAS 1007570-12-8) is a hydroxylamine derivative characterized by a bromine substituent at the para position of the phenyl ring. Its molecular formula is C₆H₇BrClNO, with a molecular weight of 224.48 g/mol . Structurally, it consists of a hydroxylamine group (-NHOH) linked to a 4-bromophenyl moiety.

The bromine substituent imparts significant electron-withdrawing effects, influencing reactivity and stability. This property distinguishes it from hydroxylamines with electron-donating groups (e.g., methoxy or alkyl substituents) and positions it as a candidate for applications requiring electrophilic intermediates or DNA adduct formation .

Properties

IUPAC Name |

O-(4-bromophenyl)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6BrNO/c7-5-1-3-6(9-8)4-2-5/h1-4H,8H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMRDUVCXLKHRV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1ON)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6BrNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.02 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

O-(4-bromophenyl)hydroxylamine can be synthesized through several methods. One common approach involves the reaction of 4-bromonitrobenzene with hydroxylamine under reducing conditions. The reaction typically requires a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid. The reaction proceeds through the formation of an intermediate nitroso compound, which is subsequently reduced to the hydroxylamine derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

O-(4-bromophenyl)hydroxylamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form nitroso or nitro compounds.

Reduction: It can be reduced to form amines.

Substitution: The bromine atom can be substituted with other nucleophiles in the presence of suitable catalysts.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be used for substitution reactions.

Major Products

Oxidation: Produces nitroso or nitro derivatives.

Reduction: Produces primary or secondary amines.

Substitution: Produces various substituted phenylhydroxylamines depending on the nucleophile used.

Scientific Research Applications

O-(4-bromophenyl)hydroxylamine has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological molecules.

Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which O-(4-bromophenyl)hydroxylamine exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on proteins and other biomolecules. This interaction can modulate the activity of enzymes and alter cellular pathways, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The electronic and steric nature of substituents profoundly impacts the physical and chemical behavior of hydroxylamine derivatives. Below is a comparative analysis:

Table 1: Key Properties of O-Substituted Hydroxylamines

*Calculated from molecular formula (C₇H₆N₂O₃); †Estimated based on ferrocene moiety.

Key Observations:

- Electron-Withdrawing Groups (Br, NO₂): Bromine and nitro groups enhance electrophilicity, making these compounds reactive toward nucleophilic sites (e.g., DNA bases). O-(4-Nitrophenyl)hydroxylamine is documented to form adducts with apurinic/apyrimidinic (AP) DNA sites .

- Electron-Donating Groups (OCH₃): Methoxy-substituted derivatives exhibit higher solubility in polar solvents due to increased polarity, as reflected in their lower molecular weights (e.g., 154 g/mol for O-(4-methoxybenzyl)hydroxylamine) .

- Halogen Effects (Br vs. F): Bromine’s larger atomic size and polarizability may enhance π-stacking interactions in biological systems compared to fluorine. Fluorinated analogs (e.g., O-(4-fluorobenzyl)hydroxylamine) are often used in drug discovery due to improved metabolic stability .

- Metallocene Derivatives: The ferrocenyl analog introduces redox-active iron, enabling unique applications in targeting enzymes like indoleamine 2,3-dioxygenase (IDO) in cancer therapy .

Stability and Reactivity

- Thermal Stability: Bromine’s electron-withdrawing nature may reduce thermal stability compared to methoxy analogs. Ferrocenyl derivatives exhibit moderate stability, with melting points around 87–88°C .

- Nucleophilicity: The -NHOH group in this compound is less nucleophilic than in electron-rich analogs (e.g., O-phenethylhydroxylamine) due to bromine’s inductive effects .

Biological Activity

O-(4-bromophenyl)hydroxylamine is an organic compound notable for its hydroxylamine functional group attached to a 4-bromophenyl moiety. This compound has garnered interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article compiles diverse research findings and data related to the biological activity of this compound, including synthesis methods, mechanisms of action, and comparative studies.

- Molecular Formula : CHBrNO

- Molar Mass : Approximately 189.03 g/mol

- Structure : The presence of a bromine atom on the phenyl ring significantly influences its reactivity and biological interactions.

Synthesis Methods

This compound can be synthesized through various methods, including:

- Reaction of 4-bromophenylamine with hydroxylamine hydrochloride .

- Alternative synthetic routes involving electrophilic aromatic substitution .

This compound exhibits biological activity primarily through its ability to interact with various biomolecules. Its mechanism involves:

- Acting as an electrophile , allowing it to react with nucleophilic sites on proteins.

- Forming covalent bonds with specific amino acid residues, modulating enzyme activity and cellular signaling pathways.

Antimicrobial Properties

Research indicates that this compound demonstrates significant antimicrobial activity. It has been shown to inhibit the growth of various bacteria, including Staphylococcus aureus, suggesting its potential use as an antimicrobial agent .

Anticancer Potential

Studies have explored the compound's anticancer properties, particularly its ability to affect cancer cell proliferation. The compound's interaction with cellular pathways may lead to apoptosis in cancer cells, making it a candidate for further investigation in cancer therapeutics.

Comparative Analysis

A comparative analysis of this compound with similar compounds reveals distinct biological activities influenced by structural variations:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| O-(4-chlorophenyl)hydroxylamine | Contains a chlorine atom instead of bromine | Different reactivity profile due to chlorine's electronegativity |

| O-(4-fluorophenyl)hydroxylamine | Contains a fluorine atom | Smaller size may lead to different steric effects |

| O-(4-methylphenyl)hydroxylamine | Contains a methyl group | Alters electronic properties and steric hindrance compared to bromine |

Study 1: Enzyme Inhibition

A study focused on the enzyme inhibition capabilities of this compound showed that it could effectively inhibit certain enzymes by binding to their active sites. This property suggests potential therapeutic applications in drug design aimed at enzyme modulation.

Study 2: Anticancer Activity

Another research study investigated the anticancer effects of this compound on human colorectal adenocarcinoma cell lines. The findings indicated that the compound could induce cell death through apoptotic pathways, highlighting its potential as an anticancer agent.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.